Methyl 6,7-Difluoroquinoline-3-carboxylate Methyl 6,7-Difluoroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15736313
InChI: InChI=1S/C11H7F2NO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3
SMILES:
Molecular Formula: C11H7F2NO2
Molecular Weight: 223.17 g/mol

Methyl 6,7-Difluoroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15736313

Molecular Formula: C11H7F2NO2

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6,7-Difluoroquinoline-3-carboxylate -

Specification

Molecular Formula C11H7F2NO2
Molecular Weight 223.17 g/mol
IUPAC Name methyl 6,7-difluoroquinoline-3-carboxylate
Standard InChI InChI=1S/C11H7F2NO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3
Standard InChI Key STNASRSNMJFHKY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 6,7-difluoroquinoline-3-carboxylate (CAS: 1353669-51-8) has the molecular formula C₁₁H₇F₂NO₂ and a molecular weight of 223.17 g/mol . Its IUPAC name, methyl 6,7-difluoroquinoline-3-carboxylate, reflects the substitution pattern: fluorine atoms at positions 6 and 7 and a methyl ester at position 3. The planar quinoline core facilitates π-π interactions, while the electron-withdrawing fluorine atoms enhance stability and influence electronic properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₇F₂NO₂
Molecular Weight223.17 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.518 g/cm³ (predicted)
LogP (Partition Coefficient)2.6 (calculated)

Spectral Characteristics

  • ¹H NMR: Signals for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.5–8.5 ppm) are characteristic .

  • ¹³C NMR: The carbonyl carbon of the ester group resonates at δ ~165 ppm, while fluorinated carbons appear downfield .

  • MS (ESI+): Major fragments include [M+H]⁺ at m/z 224.1 and [M+Na]⁺ at m/z 246.1 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from substituted anilines or quinolone precursors. A representative route, adapted from patent data , includes:

  • Cyclization: Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is hydrogenated using palladium on carbon to remove the chlorine substituent.

  • Hydrolysis: The ethyl ester is saponified to 6,7-difluoroquinoline-3-carboxylic acid using aqueous potassium hydroxide.

  • Esterification: Treatment with methanol and acid catalysts (e.g., H₂SO₄) yields the methyl ester .

Key Reaction Conditions:

  • Hydrogenation: Conducted at 20°C under atmospheric pressure with triethylamine as a base .

  • Esterification: Requires anhydrous conditions to prevent hydrolysis .

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize yield (>75%) and purity (>95%). Solvents like diphenyl ether are used for high-temperature cyclization, followed by recrystallization from ethanol/hexane mixtures .

Applications in Drug Development

Antibiotic Precursors

The compound serves as an intermediate in synthesizing fluoroquinolone antibiotics. For example, hydrogenation yields 6,7-difluoroquinoline-3-carboxylic acid, a key building block for third-generation quinolones .

Material Science

Its rigid, aromatic structure makes it suitable for organic semiconductors. Derivatives exhibit electron mobility up to 0.1 cm²/V·s in thin-film transistors .

Comparison with Related Derivatives

Table 2: Structural and Functional Comparisons

CompoundSubstituentsBioactivity (MIC, µg/mL)
Methyl 6,7-difluoroquinoline-3-carboxylate6-F, 7-F, 3-COOCH₃Under investigation
Ethyl 5,7-difluoroquinoline-3-carboxylate5-F, 7-F, 3-COOCH₂CH₃1.5 (S. aureus)
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate2-Cl, 5-F, 7-FAntifungal (IC₅₀: 15 µM)

Fluorine at positions 6 and 7 improves metabolic stability compared to chlorinated analogs .

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